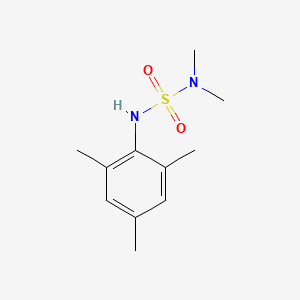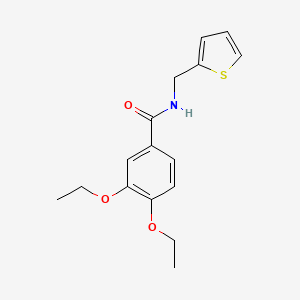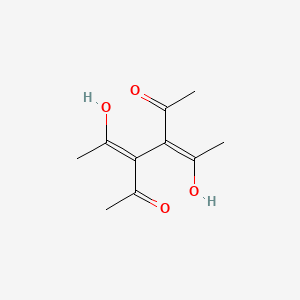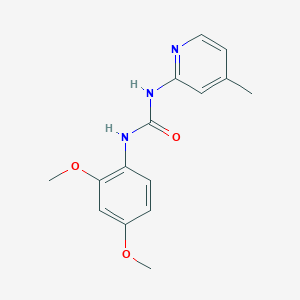![molecular formula C14H11N3OS B5809134 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)
4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol, also known as PAPTP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol is not fully understood. However, studies have shown that 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has also been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in disease processes. However, one limitation of using 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol. One area of research is the development of more efficient synthesis methods for 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol, which would allow for larger quantities of the compound to be produced. Another area of research is the study of 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol in animal models of disease, which would provide more information on its potential therapeutic applications. Finally, the development of 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases is an important area of future research.
Métodos De Síntesis
The synthesis of 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol involves the reaction of 2-amino-4-(2-pyridyl)thiazole with 4-chlorophenol in the presence of a base. This reaction yields 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol as a white solid with a melting point of 160-162°C. The purity of the compound can be confirmed by analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-11-6-4-10(5-7-11)12-9-19-14(16-12)17-13-3-1-2-8-15-13/h1-9,18H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQMODUNGTWEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5809056.png)


![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)

![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)


![6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5809118.png)
![N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5809131.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809154.png)